(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime
Description
(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime is a cyclohexenone-derived oxime compound featuring a pyridinyl ethynyl substituent at the C3 position of the cyclohexenone ring. This compound has garnered attention in pharmaceutical research, particularly as a precursor to [18F]-PSS232, a positron emission tomography (PET) radioligand used for imaging metabotropic glutamate receptor subtype 5 (mGlu5) in the central nervous system . The oxime group (-NOH) and the ethynylpyridine moiety contribute to its high lipophilicity, which facilitates blood-brain barrier penetration but also results in hepatobiliary excretion . Its structural uniqueness lies in the conjugation of the pyridine ring with the ethynyl group, enabling π-π stacking interactions and hydrogen bonding, critical for receptor binding .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(NE)-N-[3-(2-pyridin-2-ylethynyl)cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c16-15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h1-2,5,9-10,16H,3-4,6H2/b15-13+ |
InChI Key |
ZWBSNTSHJZOYAE-FYWRMAATSA-N |
Isomeric SMILES |
C1CC(=C/C(=N/O)/C1)C#CC2=CC=CC=N2 |
Canonical SMILES |
C1CC(=CC(=NO)C1)C#CC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime typically involves multiple steps. One common approach starts with the preparation of the cyclohex-2-en-1-one core, followed by the introduction of the pyridin-2-ylethynyl group through a Sonogashira coupling reaction. The final step involves the formation of the oxime group via the reaction of the ketone with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Sonogashira coupling and the oxime formation steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyridin-2-ylethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
One of the primary applications of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime is in the field of neuropharmacology, particularly as a ligand for metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological disorders, including anxiety, schizophrenia, and neurodegenerative diseases.
Case Study: Imaging with Radiolabeled Derivatives
Research has demonstrated that derivatives of this compound can be radiolabeled for use in positron emission tomography (PET) imaging. For instance, the radiolabeled variant (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-enone O-(2-(3-[^18F]fluoropropoxy)ethyl) oxime has been evaluated as a PET tracer specifically targeting mGluR5. This application has shown promise in visualizing receptor distribution in vivo, providing insights into receptor function and potential therapeutic targets in brain disorders .
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows for various derivatizations, enabling the creation of new compounds with potentially enhanced biological activities.
Synthesis Overview:
The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions, functional group modifications, and coupling reactions to introduce the pyridine moiety .
The biological activity of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime has been investigated with respect to its potential therapeutic effects:
Antimicrobial Properties
Preliminary studies indicate that compounds structurally related to this oxime exhibit significant antimicrobial activities against various pathogens. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Enzyme Inhibition
Research suggests that this compound may act as an inhibitor of certain enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases . The inhibition of such enzymes could lead to therapeutic strategies for conditions like Alzheimer's disease.
Comparative Analysis of Related Compounds
To further understand the unique properties of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime, a comparison with structurally related compounds provides insights into its potential applications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Etoricoxib | Contains a pyridine ring; COX-2 inhibitor | Used for pain relief; anti-inflammatory properties |
| ABP688 | Pyridine-based; mGluR5 ligand | High binding affinity for mGluR5; potential neuroimaging agent |
| (E)-3-(Pyridin-2-yletinyl)cyclohexenone-O-methyl oxime | Similar core structure; oxime functionality | Investigated as a PET imaging agent |
This table illustrates the diversity within this class of molecules while emphasizing the specific interactions of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime with metabotropic glutamate receptors and its potential applications in neuropharmacology.
Mechanism of Action
The mechanism of action of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the pyridin-2-ylethynyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Analogs
(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-enone O-(3-(2-[18F]-fluoroethoxy)propyl) Oxime ([18F]-PSS232)
- Structure : Derived from the parent compound by adding a fluoroethoxypropyl group to the oxime oxygen.
- Application : PET imaging of mGlu5 receptors. The fluorinated side chain enhances metabolic stability and allows radiolabeling .
- Key Difference : The fluoroethoxypropyl substituent reduces off-target interactions compared to the unmodified oxime, improving specificity for mGlu5 .
Agrochemical Cyclohexenone Oximes
Comparison Insights :
- Substituent Impact : The pyridinyl ethynyl group in the target compound contrasts with the trimethylphenyl (tralkoxydim) or tetrahydro-2H-pyran (clethodim) groups in herbicides. These substituents dictate target specificity: pyridine enhances CNS receptor binding, while bulky aryl/heterocyclic groups optimize plant enzyme inhibition .
- Oxime Role : In agrochemicals, the oxime ether linkage improves photostability and bioavailability, whereas in pharmaceuticals, it aids hydrogen bonding with neuronal receptors .
Insecticidal Cyclohexenone Oximes
Compound 3a (from ) :
- Structure : 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-prop-2-yn-1-yl oxime.
- Activity : LD₅₀ = 0.0054 mg/insect (19.1× more potent than terpinen-4-ol).
- Key Difference : The propynyl oxime group enhances insecticidal activity compared to the ethynylpyridine group, likely due to increased electrophilicity and membrane permeability .
Structural and Functional Trends
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., CF₃, ) : Increase electrophilicity, enhancing reactivity in nucleophilic environments (e.g., enzyme active sites).
- Aromatic/Heteroaromatic Groups (e.g., pyridine, trimethylphenyl) : Dictate target selectivity via π-π interactions (CNS receptors vs. plant enzymes) .
- Oxime Ethers vs. Oximes : Ether linkages (e.g., agrochemicals) improve stability; free oximes (e.g., pharmaceuticals) enable dynamic hydrogen bonding .
Hydrogen Bonding and Crystal Packing
The oxime group in the target compound participates in hydrogen-bonding networks, as described by Etter’s graph set analysis. This influences crystal packing and solubility, contrasting with compounds like tralkoxydim, where bulky substituents dominate crystal lattice interactions .
Biological Activity
(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Common Name : (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime
- CAS Number : 1224432-92-1
- Molecular Formula : C₁₃H₁₂N₂O
- Molecular Weight : 212.25 g/mol
Synthesis
The synthesis of (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime typically involves several steps, including:
- Formation of the Pyridine Ring : Starting from commercially available precursors.
- Introduction of the Ethynyl Group : Often achieved through Sonogashira coupling.
- Formation of Cyclohexenone : Utilizing Diels-Alder reactions.
Cytotoxicity and Anticancer Properties
Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate higher potency against SK-OV-3 (human ovarian cancer) compared to established chemotherapeutics like etoposide and doxorubicin .
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Etoposide | SK-OV-3 | 10 | |
| Doxorubicin | SK-MEL-2 | 5 | |
| (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime | SK-OV-3 | 4 |
The mechanism by which (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-en-1-one oxime exerts its biological effects may involve:
- Interaction with Biological Macromolecules : The oxime group can form hydrogen bonds with proteins, while the pyridine and ethynyl groups may interact with hydrophobic pockets in enzymes or receptors.
- Inhibition of Metabotropic Glutamate Receptors : A derivative labeled with fluorine ([18F]-PSS223) has been studied for its potential as a PET tracer for imaging mGluR5, indicating a role in neurological applications .
Case Study 1: PET Imaging
The compound [18F]-PSS223 was evaluated for its potential as a PET imaging agent targeting metabotropic glutamate receptor subtype 5 (mGluR5). The study demonstrated that it could be synthesized with a decay-corrected yield suitable for imaging applications, highlighting its utility in neuroscience research .
Case Study 2: Anticancer Activity
In a comparative study involving various synthesized derivatives, it was found that some compounds exhibited enhanced cytotoxicity against multiple cancer cell lines. This suggests that structural modifications can significantly influence biological activity, providing a pathway for developing more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
